V-Pyrro/NO
Overview
Description
O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate is a liver-selective nitric oxide donor. This compound is known for its ability to release nitric oxide within the liver, making it a valuable tool in various scientific and medical applications .
Mechanism of Action
Target of Action
V-Pyrro/NO, also known as O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate or (Z)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium, is a nitric oxide (NO) donor . Its primary targets are the cytochrome P450 enzymes, which are abundant in the liver and kidney .
Mode of Action
This compound is metabolized by cytochrome P450 enzymes to release NO . This compound has been designed to be more biocompatible and can decompose into proline, NO, and acetaldehyde, which are natural metabolites .
Biochemical Pathways
The released NO from this compound metabolism interacts with various biochemical pathways. For instance, it has been shown that this compound can inhibit the cellular uptake of proline . This suggests that this compound may affect the proline transport proteins and subsequently influence the related biochemical pathways.
Pharmacokinetics
This compound is characterized by rapid absorption following administration, rapid elimination from the body, and incomplete bioavailability . It is mainly eliminated by the liver . The half-life of this compound is approximately 3 seconds, indicating its quick decomposition to liberate NO .
Result of Action
The release of NO from this compound metabolism has several effects at the molecular and cellular levels. It has been shown to protect human liver cells from toxic attacks such as arsenic and acetaminophen . In addition, it has been found to reduce acetaminophen-induced nephrotoxicity in a dose- and time-dependent manner .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of cytochrome P450 enzymes is crucial for its metabolism and subsequent NO release . Moreover, the compound’s effectiveness can vary depending on the specific conditions of the liver or kidney environment .
Biochemical Analysis
Biochemical Properties
O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate interacts with P450 enzymes, which are responsible for its metabolism to release NO . The nature of these interactions involves the enzymatic breakdown of the compound, leading to the release of NO.
Cellular Effects
The administration of O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate has been shown to reduce cadmium-induced hepatotoxicity, as evidenced by reduced serum alanine aminotransferase activity, improved pathology, and reduced hepatic lipid peroxidation . It influences cell function by reducing hepatic inflammation, acute phase responses, and suppressing cell-death-related components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate involves the reaction of pyrrolidine with a diazeniumdiolate precursor under specific conditions. The reaction typically requires a controlled environment to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate primarily undergoes reactions that involve the release of nitric oxide. This includes:
Oxidation: The compound can be oxidized to release nitric oxide.
Reduction: Under certain conditions, it can undergo reduction reactions.
Substitution: The vinyl group can participate in substitution reactions
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate the release of nitric oxide. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products
The major product formed from reactions involving O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate is nitric oxide. This release of nitric oxide is the primary reason for the compound’s use in various applications .
Scientific Research Applications
O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate has a wide range of scientific research applications, including:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.
Biology: Employed in studies involving nitric oxide signaling and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in protecting against hepatotoxicity and other liver-related conditions.
Industry: Utilized in the development of nitric oxide-releasing materials and products
Comparison with Similar Compounds
Similar Compounds
Spermine/NO: Another nitric oxide donor that releases nitric oxide directly when added to the medium.
(S)-Nitroso-N-acetylpenicillamine: A chemical donor that also releases nitric oxide directly
Uniqueness
O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate is unique due to its liver-selective nitric oxide release. Unlike other nitric oxide donors, this compound is specifically metabolized by hepatic enzymes, making it particularly effective in liver-related applications .
Properties
IUPAC Name |
(Z)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-2-11-7-9(10)8-5-3-4-6-8/h2H,1,3-6H2/b9-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWXCQACZTVGIN-CLFYSBASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CON=[N+](N1CCCC1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CO/N=[N+](/N1CCCC1)\[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179344-98-0 | |
Record name | 1-[2-(Ethenyloxy)-1-oxidodiazenyl]pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179344-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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